Cycloastragenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

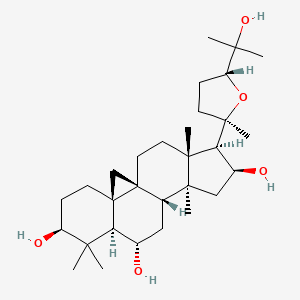

The compound Cycloastragenol is a complex organic molecule characterized by its intricate pentacyclic structure. This compound is notable for its multiple chiral centers and the presence of various functional groups, including hydroxyl groups and a methyloxolan ring. Such structural complexity often imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:

Cyclization Reactions: Formation of the pentacyclic core structure through cyclization reactions, often involving intramolecular Diels-Alder reactions.

Functional Group Transformations: Introduction of hydroxyl groups and the methyloxolan ring through selective functional group transformations, such as oxidation and ring-closing reactions.

Chiral Resolution: Use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.

Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Hepatoprotective Effects

Recent studies have demonstrated the hepatoprotective efficacy of cycloastragenol, particularly in models of liver fibrosis.

- Mechanism : this compound has been shown to reduce collagen deposition and enhance the expression of matrix metalloproteinases (MMPs) involved in fibrosis resolution. It also mitigates liver enzyme leakage and preserves metabolic function by reducing bilirubin levels in serum .

- Case Study : In a study involving mice treated with carbon tetrachloride (CCl4), this compound administration at 200 mg/kg significantly decreased liver damage markers and improved histopathological outcomes, indicating its potential as a therapeutic agent for liver diseases .

Immunomodulatory Properties

This compound's role in enhancing immune responses has been investigated, particularly its effects on T cell proliferation.

- Findings : Research indicates that this compound can moderately increase telomerase activity and enhance the proliferative capacity of CD4 and CD8 T cells. This suggests a potential application in immunotherapy and age-related immune decline .

Senolytic Activity

This compound has been identified as a novel senolytic agent, which means it can selectively induce apoptosis in senescent cells.

- Research Insights : Studies have shown that this compound can activate circadian gene expression and restore circadian rhythms in aging mice, highlighting its potential for addressing age-related disorders .

Therapeutic Effects in Ulcerative Colitis

This compound has also been explored for its therapeutic effects on ulcerative colitis.

- Study Overview : In a rat model of ulcerative colitis, treatment with this compound significantly modulated inflammatory pathways by reducing the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and active caspase-3. This suggests a promising role in managing inflammatory bowel diseases .

Cancer Research

The compound's anticancer properties are under investigation, particularly concerning its effects on apoptosis and cell proliferation.

- Mechanism : this compound has been shown to enhance telomerase activity, which may counteract cellular senescence associated with cancer progression. It also exhibits anti-inflammatory properties that could be beneficial in cancer therapy .

Summary Table of Applications

Mécanisme D'action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The multiple chiral centers and functional groups allow for specific binding interactions, which can modulate the activity of these targets. For example, the hydroxyl groups may form hydrogen bonds with active site residues, while the pentacyclic core provides a rigid framework for binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

Barrelene: A polycyclic hydrocarbon with a barrel-like structure.

Basketane: A polycyclic alkane with a basket-like structure.

Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.

Uniqueness

This compound is unique due to its combination of a pentacyclic core, multiple chiral centers, and diverse functional groups. This structural complexity imparts unique chemical and biological properties that distinguish it from other similar compounds.

Propriétés

Formule moléculaire |

C30H50O5 |

|---|---|

Poids moléculaire |

490.7 g/mol |

Nom IUPAC |

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol |

InChI |

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21+,22-,23-,26+,27-,28+,29-,30+/m0/s1 |

Clé InChI |

WENNXORDXYGDTP-LTTAEMHKSA-N |

SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |

SMILES isomérique |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O)(C)C)O |

SMILES canonique |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |

Synonymes |

astramembrangenin cycloastragenol cyclogalegigenin GRN510 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.